molecular formula C18H14N2O3 B14316078 4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate CAS No. 113711-50-5

4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate

Cat. No.: B14316078
CAS No.: 113711-50-5
M. Wt: 306.3 g/mol
InChI Key: VZUOSVQJDMDYKV-UHFFFAOYSA-N
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Description

4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are bicyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or diketones under acidic conditions.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the quinoxaline derivative is reacted with a vinyl halide in the presence of a palladium catalyst.

    Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoxalines.

    Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, acetic anhydride, and pyridine.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxaline derivatives.

Scientific Research Applications

4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)ethenyl]phenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenyl and phenyl acetate groups enhances its ability to interact with biological targets and increases its potential as a therapeutic agent.

Properties

CAS No.

113711-50-5

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

[4-[2-(3-oxo-4H-quinoxalin-2-yl)ethenyl]phenyl] acetate

InChI

InChI=1S/C18H14N2O3/c1-12(21)23-14-9-6-13(7-10-14)8-11-17-18(22)20-16-5-3-2-4-15(16)19-17/h2-11H,1H3,(H,20,22)

InChI Key

VZUOSVQJDMDYKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

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